Potency Superiority Over Closest Analog DCN1-UBC12-IN-1
Dcn1-ubc12-IN-3 demonstrates a 21% improvement in biochemical potency compared to its closest structural analog, DCN1-UBC12-IN-1. This difference is critical for researchers requiring the most potent tool compound in this chemical series to achieve maximal target engagement at lower concentrations. The data originates from the same primary medicinal chemistry study, ensuring a direct and reliable comparison [1].
| Evidence Dimension | Inhibitory potency against DCN1-UBC12 interaction |
|---|---|
| Target Compound Data | IC50 = 2.25 nM |
| Comparator Or Baseline | DCN1-UBC12-IN-1 (Compound 44) IC50 = 2.86 nM |
| Quantified Difference | Dcn1-ubc12-IN-3 is 1.27-fold more potent (21% lower IC50) |
| Conditions | Biochemical assay measuring DCN1-UBC12 protein-protein interaction inhibition |
Why This Matters
This quantifiable potency edge ensures the highest possible target engagement at minimal compound concentration, reducing the risk of off-target effects in cell-based assays.
- [1] He ZX, et al. Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. J Med Chem. 2022;65(1):163-190. View Source
